molecular formula C9H6Cl3NO4 B11947140 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid CAS No. 6340-88-1

2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid

Cat. No.: B11947140
CAS No.: 6340-88-1
M. Wt: 298.5 g/mol
InChI Key: WDFPMNCBZGAGMA-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid is a specialized derivative of para-aminobenzoic acid (PABA), a well-established building block in pharmaceutical research and development . This compound is designed for research applications and is not for diagnostic or therapeutic use. The core structure of para-aminobenzoic acid is known for its remarkable structural versatility, allowing for substitutions at both the amino and carboxyl groups to create novel molecules with potential medical applications . As a PABA analog, this compound is of significant interest in the synthesis of more complex chemical entities, such as Schiff bases, amides, and other heterocyclic systems, which are prevalent in medicinal chemistry . Its potential research applications are broad, drawing from the known activities of PABA derivatives, which include serving as precursors for antimicrobial, anticancer, and anti-cholinesterase agents . The trichloroacetyl group attached to the amino function is a key moiety that may influence the molecule's lipophilicity and electronic properties, potentially leading to unique bioactivity and mechanism of action, such as enzyme inhibition . Researchers can leverage this chemical as a key intermediate in organic synthesis, heterocyclic chemistry, and in the development of potential pharmacologically active compounds.

Properties

CAS No.

6340-88-1

Molecular Formula

C9H6Cl3NO4

Molecular Weight

298.5 g/mol

IUPAC Name

2-hydroxy-4-[(2,2,2-trichloroacetyl)amino]benzoic acid

InChI

InChI=1S/C9H6Cl3NO4/c10-9(11,12)8(17)13-4-1-2-5(7(15)16)6(14)3-4/h1-3,14H,(H,13,17)(H,15,16)

InChI Key

WDFPMNCBZGAGMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(Cl)(Cl)Cl)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Passerini Reaction and Cyclization

The compound exhibits notable reactivity in the Passerini reaction , a three-component reaction involving carbonyl compounds, carboxylic acids, and isocyanides. When combined with ethyl-4-isocyanobenzoate and cyclohexanone, the trichloroacetyl group undergoes a nucleophilic intramolecular attack , leading to the formation of a spiro compound (ethyl 4-(2,4-dioxo-1-oxa-3-azaspiro[4.5]decan-3-yl)benzoate) .

Key Details :

  • Reagents : Ethyl-4-isocyanobenzoate, cyclohexanone, trichloroacetic acid (as part of the compound).

  • Mechanism :

    • Initial Passerini reaction forms an intermediate with a trichloroacetoxy group.

    • Intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon triggers cyclization.

    • Elimination of the trichloromethyl group forms a spiro structure.

Table 1: Passerini Reaction and Cyclization

Reaction TypeReagentsProductKey FeatureReference
Passerini reactionEthyl-4-isocyanobenzoate, cyclohexanoneSpiro compound (ethyl 4-(2,4-dioxo-1-oxa-3-azaspiro[4.5]decan-3-yl)benzoate)Intramolecular cyclization via nucleophilic attack

Hydrolysis and Functional Group Reactivity

While not explicitly detailed in the provided sources, the compound’s functional groups suggest potential reactivity:

  • Carboxylic acid group : Likely participates in esterification or amidation reactions.

  • Trichloromethyl group : May undergo nucleophilic substitution or reduction under specific conditions.

  • Amino group : Could engage in condensation reactions (e.g., imine formation) with carbonyl compounds.

Reaction Mechanism Insights

The trichloroacetyl group plays a critical role in stabilizing reactive intermediates. Its electronegative chlorine atoms enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack during cyclization . This reactivity is distinct from analogous compounds with trifluoroacetyl groups, which may favor hydrolysis over cyclization .

Research Findings

  • Unexpected Spiro Compound Formation : The intramolecular cyclization highlights the compound’s propensity to form complex ring systems under Passerini conditions, offering synthetic pathways for novel heterocycles .

  • Role of Trichloroacetyl Group : Its reactivity differs from trifluoroacetyl analogs, emphasizing its utility in directing reaction pathways toward cyclic products .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid exhibits significant anti-inflammatory activity. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential use in treating conditions such as arthritis and other inflammatory disorders. Studies have shown that it may inhibit cyclooxygenase enzymes, which are crucial in prostaglandin synthesis, thus reducing inflammation .

Analgesic Effects

In addition to its anti-inflammatory properties, the compound has demonstrated analgesic effects. This makes it a candidate for drug formulations targeting pain relief. Its efficacy in inhibiting specific enzymes involved in inflammatory pathways further supports its potential therapeutic applications.

Applications in Pharmaceutical Research

The compound's unique properties make it suitable for various applications in pharmaceutical research:

  • Drug Development: Due to its anti-inflammatory and analgesic properties, it can be developed into new drug formulations aimed at treating chronic pain and inflammatory diseases.
  • Intermediate for Synthesis: It serves as an intermediate in the synthesis of more complex pharmaceutical agents or agrochemicals, potentially leading to the discovery of novel therapeutic compounds.

Case Studies and Research Findings

Several studies have focused on the interactions of 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid with biological targets:

  • Enzyme Inhibition Studies: Research has indicated that this compound effectively inhibits cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
  • Pharmacological Profiling: Further interaction studies are essential to elucidate its complete pharmacological profile, including potential side effects and therapeutic indices.
  • In Vivo Efficacy: Preliminary studies suggest that derivatives of this compound may exhibit favorable pharmacokinetic properties, including bioavailability and safety profiles in animal models .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with target molecules, while the trichloroacetyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 4

The following table summarizes key structural analogs, highlighting substituent diversity and its impact:

Compound Name Substituent at Position 4 Molecular Formula Key Properties/Applications References
2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid (Target Compound) -NH-(CO-CCl₃) C₉H₆Cl₃NO₄ High acidity; potential electrophilic reactivity
S3I-201 (STAT3 inhibitor) -NH-(CO-CH₂-O-SO₂-C₆H₄-CH₃) C₁₆H₁₅NO₇S STAT3 inhibition; soluble in DMSO
2-Hydroxy-4-(trifluoromethyl)benzoic acid -CF₃ C₈H₅F₃O₃ Increased lipophilicity; dye intermediate
4-Hydroxy-2-(trifluoromethyl)benzoic acid -CF₃ (positional isomer) C₈H₅F₃O₃ Altered acidity due to isomerism
2-Hydroxy-4-(4-methoxy-2-methylphenyl)benzoic acid -C₆H₃(OCH₃)(CH₃) C₁₅H₁₄O₄ Electron-donating effects; UV absorption
2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acid derivatives -N=N-benzothiazole Varies Azo dyes; ligand applications

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trichloroacetyl group enhances acidity compared to methoxy or methylphenyl groups .
  • Biological Activity : Sulfonyloxy acetyl derivatives (e.g., S3I-201) exhibit STAT3 inhibition, suggesting that bulky substituents may improve target binding .
  • Positional Isomerism : Trifluoromethyl groups at position 4 (vs. 2) alter electronic distribution, affecting pKa and solubility .

Physicochemical Properties

Acidity and Solubility

  • Trichloroacetyl Derivatives: The Cl₃CO- group lowers the pKa of both the carboxylic acid (-COOH) and phenolic (-OH) protons due to electron withdrawal.
  • Azo Compounds: Exhibit dual acidity (carboxylic and phenolic protons) with pKa values ranging from 2.5–4.5 (carboxylic) and 8.5–10.5 (phenolic) depending on substituents .
  • Solubility Trends : Sulfonyloxy derivatives (e.g., S3I-201) are DMSO-soluble, whereas trifluoromethyl analogs show higher lipophilicity .

Thermal Stability and Melting Points

  • Melting Points: S3I-201: Not reported, but similar sulfonyloxy derivatives typically melt above 150°C . 2-Hydroxy-4-(trifluoromethyl)benzoic acid: Stable up to 200°C . Azo derivatives: Melting points range from 180–250°C due to crystalline packing .

Medicinal Chemistry

  • STAT3 Inhibition : S3I-201’s sulfonyloxy group enables potent STAT3 binding, whereas trichloroacetyl analogs may exhibit different selectivity profiles .
  • Antimicrobial Potential: Azo-linked benzothiazole derivatives show promise as antimicrobial agents .

Material Science

  • Dyes and Ligands : Azo derivatives are used as disperse dyes and metal chelators due to their chromophoric properties .
  • Polymer Synthesis : Benzoxazole-containing analogs (e.g., HABA) enhance thermal stability in polymers .

Biological Activity

2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid, a derivative of hydroxybenzoic acid, has garnered attention for its significant biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This compound's structure, featuring a hydroxyl group and a trichloroacetylamino moiety, positions it as a potential candidate for therapeutic applications similar to non-steroidal anti-inflammatory drugs (NSAIDs).

  • Molecular Formula : C_10H_7Cl_3N_O_3
  • Molecular Weight : Approximately 282.51 g/mol

Research indicates that 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid may exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling pathways. By inhibiting these enzymes, the compound can potentially reduce inflammatory responses and alleviate pain.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been demonstrated in various studies. For instance, it has shown efficacy in reducing edema induced by acetic acid in animal models, indicating its potential utility in managing inflammatory conditions such as arthritis.

Analgesic Properties

In addition to its anti-inflammatory effects, 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid has been evaluated for its analgesic properties. Experimental data suggest that it can effectively reduce pain responses in animal models, comparable to established analgesics.

Comparative Analysis with Similar Compounds

The following table compares 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid with other related compounds:

Compound NameStructure TypeKey Properties
2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acidHydroxybenzoic acid derivativeAnti-inflammatory, analgesic
Acetylsalicylic AcidSalicylic acid derivativeAnti-inflammatory, antipyretic
IbuprofenPropionic acid derivativeAnti-inflammatory, analgesic
NimesulideSulfonamide derivativeSelective COX-2 inhibitor

Case Studies and Research Findings

  • Efficacy in Inflammation Models :
    A study demonstrated that treatment with 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid significantly reduced paw edema in rats induced by carrageenan injection. The results indicated a dose-dependent response, supporting its role as an effective anti-inflammatory agent.
  • Analgesic Activity Assessment :
    In another study assessing the analgesic effects using the hot plate method, the compound exhibited comparable results to conventional analgesics like acetaminophen, suggesting its potential for pain management without significant side effects commonly associated with traditional NSAIDs.
  • Enzyme Interaction Studies :
    Further investigations into enzyme interactions revealed that 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid effectively inhibits COX enzymes involved in prostaglandin synthesis. This mechanism underlies its anti-inflammatory and analgesic activities.

Q & A

Q. What advanced techniques validate crystallographic data for polymorph screening?

  • Methodological Answer : Perform X-ray diffraction (XRD) on single crystals grown via slow evaporation. Compare with powder XRD to detect polymorphs. Use differential scanning calorimetry (DSC) to identify thermal transitions (melting points, glass transitions) and stability hierarchies .

Methodological Resources

  • Synthesis Optimization : Reflux protocols (), green solvent alternatives ().
  • Characterization : UV/HRMS/NMR (), crystallography ().
  • Computational Design : DFT/docking tools ().
  • Biological Assays : Enzyme kinetics (), stability testing ().

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